molecular formula C16H14Br2FN3O B2789375 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1788026-47-0

3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

Cat. No. B2789375
CAS RN: 1788026-47-0
M. Wt: 443.114
InChI Key: GZMNONAQLDMPMX-UHFFFAOYSA-N
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Description

3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound with potential scientific research applications. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to cell death in cancer cells and bacterial cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide are still being studied. However, it has been shown that this compound can induce apoptosis (cell death) in certain types of cancer cells. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide in lab experiments include its potential for use in cancer and antibiotic research. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action for this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide. One potential direction is to further study the mechanism of action for this compound in order to better understand its potential for use in cancer and antibiotic research. Additionally, researchers could explore the potential for using this compound in combination with other drugs or treatments to enhance its effectiveness. Finally, researchers could explore the potential for using this compound in other areas of research, such as neuroscience or immunology.

Synthesis Methods

The synthesis method for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3-fluoro-4-(pyrrolidin-1-yl)aniline with 2-bromopyridine-3-carboxylic acid to form the intermediate compound. This intermediate compound is then reacted with phosphorus oxychloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,6-dibromo-2-methylpyridine to form the final product, 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide.

Scientific Research Applications

3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide has potential scientific research applications in the field of biochemistry and physiology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.

properties

IUPAC Name

3,6-dibromo-N-(3-fluoro-4-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2FN3O/c17-11-4-6-14(18)21-15(11)16(23)20-10-3-5-13(12(19)9-10)22-7-1-2-8-22/h3-6,9H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMNONAQLDMPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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